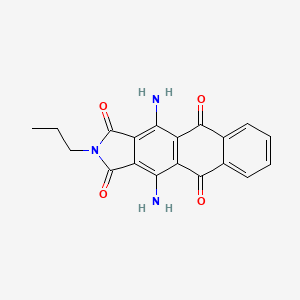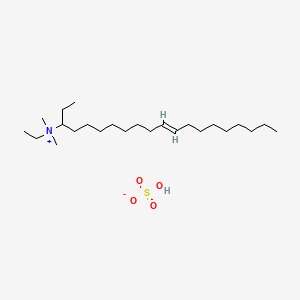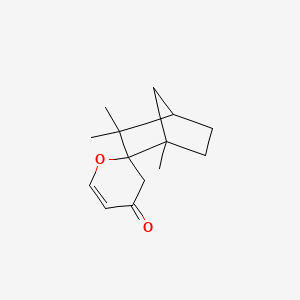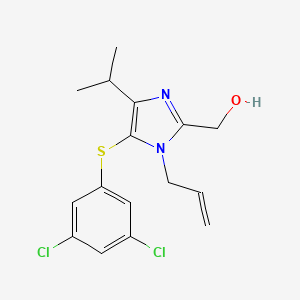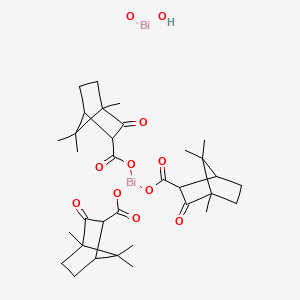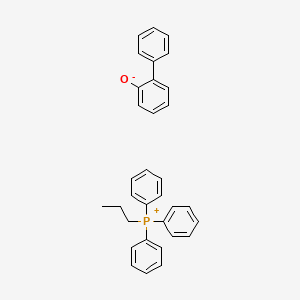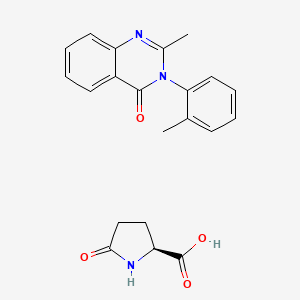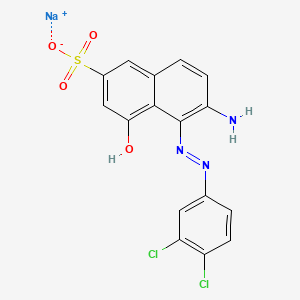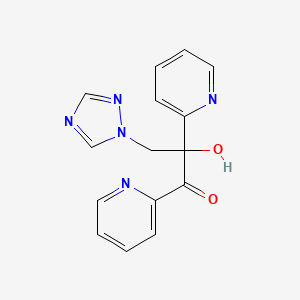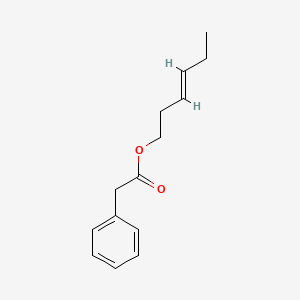
9-Hydroxyundeca-4,10-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxyundeca-4,10-dienal is an organic compound with the molecular formula C11H18O2. It contains a hydroxyl group and an aldehyde group, making it a versatile molecule in various chemical reactions. The compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group positioned at the ninth carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyundeca-4,10-dienal can be achieved through several methods. One common approach involves the oxidation of 9-hydroxyundec-10-enal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under mild conditions to prevent over-oxidation and ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation of precursor compounds, leading to the formation of the target molecule.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxyundeca-4,10-dienal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation: Formation of 9-carboxyundeca-4,10-dienal.
Reduction: Formation of 9-hydroxyundecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Hydroxyundeca-4,10-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 9-Hydroxyundeca-4,10-dienal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxydec-4,10-dienal
- 9-Hydroxyundec-4,10-dienal
- 9-Hydroxyundeca-4,9-dienal
Uniqueness
9-Hydroxyundeca-4,10-dienal is unique due to its specific arrangement of double bonds and functional groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
78951-27-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(4E)-9-hydroxyundeca-4,10-dienal |
InChI |
InChI=1S/C11H18O2/c1-2-11(13)9-7-5-3-4-6-8-10-12/h2-4,10-11,13H,1,5-9H2/b4-3+ |
InChI Key |
XQKRBGPNSJDPRL-ONEGZZNKSA-N |
Isomeric SMILES |
C=CC(CCC/C=C/CCC=O)O |
Canonical SMILES |
C=CC(CCCC=CCCC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


